REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9][C:8]=1[CH3:17].CN([CH:21]=[O:22])C.Cl.C([O-])(O)=O.[Na+]>C1COCC1>[CH3:17][C:8]1[N:9]=[CH:10][C:11]2[C:16]([C:7]=1[CH:21]=[O:22])=[CH:15][CH:14]=[CH:13][CH:12]=2 |f:4.5|
|
Name
|
|
Quantity
|
0.869 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=CC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After 10 minutes of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at −50° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the solution was stirred for another 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
partitioned between ethylacetate (2×20 ml) and water (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
column purified (hexane:EtOAc; 3:2)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC2=CC=CC=C2C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.151 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |